(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
Properties
IUPAC Name |
(1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQDDKJLYZDHS-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 6-Amino-1-Tetralone via Sandmeyer Reaction
A foundational step involves introducing bromine at position 6 of the tetrahydronaphthalene system. The Sandmeyer reaction converts 6-amino-1-tetralone to 6-bromo-1-tetralone using hydrobromic acid (HBr), sodium nitrite (NaNO₂), and cuprous bromide (CuBr).
Procedure :
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Dissolve 6-amino-1-tetralone (5 g, 31 mmol) in 47% HBr (50 mL) and water (50 mL).
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Cool to 0–5°C and add NaNO₂ (2.5 g, 36 mmol) in water (20 mL) dropwise.
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Stir for 15 minutes, then add CuBr (5.14 g, 36 mmol) in HBr (20 mL).
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Extract with ethyl acetate, dry over Na₂SO₄, and purify via chromatography.
Catalytic Hydrogenation for Deprotection and Salt Formation
Catalytic hydrogenation removes protecting groups and facilitates hydrochloride salt formation.
Procedure :
-
Treat the intermediate with palladium on carbon (Pd/C) under H₂ atmosphere.
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Filter and acidify with HCl in isopropanol to precipitate the hydrochloride salt.
Conditions :
Yield : >90% after salt formation.
Stereochemical Control and Resolution
Achieving the (R)-configuration requires chiral resolution or asymmetric synthesis :
Chiral Auxiliary Approach
Enzymatic Resolution
-
Lipases or esterases selectively hydrolyze enantiomers, though this method is less documented for this compound.
Optimization and Challenges
Reaction Condition Optimization
Byproduct Mitigation
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Racemization : Minimized by avoiding strong bases and high temperatures.
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Over-reduction : Controlled via H₂ pressure regulation during hydrogenation.
Data Tables
Table 1. Comparative Analysis of Synthesis Steps
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Bromination | HBr, NaNO₂, CuBr, 0–5°C | 83% | >95% |
| Reductive Amination | NaBH₄, CH₃COOH, 20–30°C | 90% | >90% |
| Hydrogenation | Pd/C, H₂, Isopropanol | 92% | >98% |
Industrial Scalability Considerations
-
Cost Drivers : Palladium catalysts and chiral auxiliaries.
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Green Chemistry : Replace dichloromethane with ethyl acetate or cyclopentyl methyl ether (CPME).
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Continuous Flow : Potential for bromination and hydrogenation steps to enhance throughput.
Chemical Reactions Analysis
Reaction Mechanisms and Functional Group Analysis
The compound contains:
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A protonated amine group (NH₃⁺) due to the hydrochloride salt form.
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A bromine atom at the 6-position on the tetrahydronaphthalene ring.
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A tetrahydronaphthalene core , a bicyclic aromatic system.
Key Factors Influencing Reactivity
-
Protonated amine : Reduces nucleophilicity but enhances solubility in aqueous conditions. Deprotonation under basic conditions restores nucleophilic activity .
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Bromine substituent : Acts as an electron-withdrawing group, deactivating the aromatic ring and directing electrophilic substitution to ortho/para positions.
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Tetrahydronaphthalene ring : Stabilizes intermediates via conjugation but limits reactivity compared to fully aromatic systems.
Deprotonation and Nucleophilic Reactions
| Reaction Type | Conditions | Products/Outcomes | Key Factors |
|---|---|---|---|
| Deprotonation | Basic conditions (e.g., NaOH, K₂CO₃) | Free amine ([R]-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine) | pH-dependent equilibrium |
| Alkylation/Acylation | Alkyl halides, carbonyl compounds | Alkylated/acylated amine derivatives | Requires deprotonated amine |
| Nucleophilic Substitution | Electrophiles (e.g., α,β-unsaturated carbonyls) | C–N bond formation | Amine acts as nucleophile |
Electrophilic Aromatic Substitution
| Reaction Type | Conditions | Products/Outcomes | Key Factors |
|---|---|---|---|
| Electrophilic Substitution | Nitration, sulfonation | Substituted tetrahydronaphthalene derivatives | Bromine directs substitution to ortho/para positions |
| Catalytic Hydrogenation | H₂, Pd/C | Reduced tetrahydronaphthalene derivatives | Aromatic ring stability limits over-reduction |
Analytical and Biochemical Relevance
| Application | Basis of Reactivity | Tools for Analysis |
|---|---|---|
| Pharmacological Studies | Amine’s interaction with biological targets (e.g., receptors) | NMR, HPLC, LC-MS |
| Receptor Binding Assays | Hydrogen bonding, π–π interactions | Radioligand displacement |
| Chemical Stability Testing | Resistance to hydrolysis, oxidation | IR spectroscopy |
Structural and Reactivity Comparisons
| Compound | Molecular Formula | Key Differences | Reactivity Profile |
|---|---|---|---|
| (R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C₁₀H₁₃BrClN | Protonated amine, bromine at 6-position | Moderate nucleophilicity (amine), electron-deficient aromatic ring |
| 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | C₁₀H₁₂BrN | Free amine | Higher nucleophilicity but less aqueous solubility |
| (R)-6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C₁₁H₁₄BrClNO | Methoxy group at 5-position | Enhanced electron-donating effects, altered solubility |
Scientific Research Applications
Medicinal Chemistry
Antidepressant Research
This compound has been investigated for its role in synthesizing novel antidepressants. Its structural features allow for modifications that can enhance pharmacological activity. For example, derivatives of tetrahydronaphthalene have shown promise in targeting serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .
Neuropharmacological Studies
Research indicates that (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may influence neurotransmitter systems. Studies have demonstrated its potential effects on dopamine and norepinephrine pathways, suggesting applications in treating neurodegenerative diseases .
Material Science
Polymer Synthesis
The compound serves as a building block in the synthesis of advanced polymers. Its bromine atom can participate in cross-linking reactions, enhancing the mechanical properties of polymeric materials. This application is particularly relevant in developing high-performance materials used in electronics and automotive industries .
Nanomaterials Development
this compound has been utilized in creating nanomaterials with unique optical and electronic properties. Research shows that incorporating this compound into nanostructures can improve their conductivity and stability .
Synthetic Intermediate
Synthesis of Complex Molecules
As a versatile intermediate, this compound is employed in the synthesis of various complex organic compounds. Its ability to undergo multiple reactions (e.g., nucleophilic substitutions) makes it valuable in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of ®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, thereby affecting signal transduction processes in the nervous system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
7-Bromo-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride
- CAS No.: 1337523-99-5
- Similarity : 0.95
- Key Difference : Bromine at the 7-position instead of 5.
- Impact : Altered steric and electronic properties may influence receptor binding or metabolic stability.
5-Bromo-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride
- CAS No.: 1259674-78-6 (S-enantiomer)
- Key Difference : Bromine at the 5-position.
- Impact : Positional isomerism could lead to divergent pharmacological profiles due to changes in aromatic ring interactions.
Halogen-Substituted Analogs
(R)-6-Chloro-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride
Stereochemical Variants
(S)-6-Bromo-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride
Functionalized Derivatives
4-(3,4-Dichlorophenyl)-N-Methyl-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride
- CAS No.: 79617-99-5
- Key Differences :
- Addition of a 3,4-dichlorophenyl group.
- N-methylation of the amine.
- Impact :
- Increased lipophilicity enhances blood-brain barrier penetration.
- Methylation may reduce metabolic degradation.
7-Methyl-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride
- CAS No.: 1810069-89-6
- Key Difference : Methyl substituent at the 7-position.
- Impact : Methyl groups can improve metabolic stability but may introduce steric clashes in target binding.
Solubility and Stability
Biological Activity
(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- IUPAC Name: this compound
- CAS Number: 2241594-26-1
- Molecular Formula: C10H13BrClN
- Molecular Weight: 262.58 g/mol
- Purity: 95% .
Biological Activity Overview
The compound exhibits various biological activities primarily related to its interaction with neurotransmitter receptors. Notably, it has been studied for its affinity towards serotonin receptors, particularly the 5-HT2 family.
Affinity for Serotonin Receptors
Research indicates that this compound and its analogs demonstrate significant binding affinity to serotonin receptors:
- 5-HT2A and 5-HT2C Receptors: The compound acts as an agonist at the 5-HT2C receptor and exhibits inverse agonist activity at the 5-HT2A receptor. This dual action suggests potential therapeutic applications in treating mood disorders and psychosis .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance or alter its biological activity. Studies have shown that variations in substituents at specific positions on the tetrahydronaphthalene backbone can lead to significant changes in receptor affinity and functional outcomes .
Case Study 1: Psychostimulant-Induced Behaviors
In rodent models, this compound has been evaluated for its efficacy in modulating behaviors associated with psychostimulant use. The compound showed promise in reducing compulsive feeding behaviors and other psychostimulant-induced effects .
Case Study 2: Antimycobacterial Activity
Recent investigations have identified tetrahydronaphthalene derivatives as potential inhibitors of Mycobacterium tuberculosis ATP synthase. While specific data on this compound remains limited, its structural relatives have demonstrated effective antimycobacterial properties .
Table 1: Affinity of this compound at Serotonin Receptors
| Receptor Type | Binding Affinity (Ki) | Action Type |
|---|---|---|
| 5-HT2A | High | Inverse Agonist |
| 5-HT2C | Moderate | Agonist |
| H1 | Low | Antagonist |
Table 2: Summary of Biological Activities in Case Studies
| Study Focus | Findings |
|---|---|
| Psychostimulant Behaviors | Reduced compulsive feeding in rodent models |
| Antimycobacterial Activity | Structural relatives showed ATP synthase inhibition |
Q & A
Q. What are the common synthetic routes for (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride?
The compound is synthesized via Grignard condensation of 3,4-dichlorophenylmagnesium bromide with 6-bromo-4(R)-(methylamino)-1,2,3,4-tetrahydronaphthalen-1-one, followed by sequential reduction and oxidation steps. Key intermediates are isolated using column chromatography, and enantiomeric purity is ensured through chiral resolution techniques .
Q. What methods are recommended for purifying this compound?
Purification typically involves recrystallization from polar aprotic solvents (e.g., isopropanol) or solid-phase extraction (SPE) using hydrophobic-lipophilic-balanced (HLB) cartridges. Reverse-phase HPLC with acetonitrile/water gradients can resolve enantiomeric impurities .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms stereochemistry and regioselectivity, particularly - and -NMR for bromine-induced splitting patterns.
- HPLC-MS : Validates purity and detects trace impurities (e.g., diastereomers or des-bromo analogs).
- X-ray crystallography : Resolves absolute configuration using SHELX software for small-molecule refinement .
Q. How should this compound be stored to ensure stability?
Store at room temperature (RT) under an inert nitrogen atmosphere to prevent oxidation or hydrolysis. Avoid exposure to moisture, as the hydrochloride salt is hygroscopic .
Q. Is the compound sensitive to air or light during handling?
While not explicitly photolabile, prolonged air exposure can lead to amine degradation. Use Schlenk-line techniques or gloveboxes for moisture-sensitive reactions .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated for this compound?
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol mobile phases to resolve (R)- and (S)-enantiomers.
- X-ray crystallography : SHELXL refinement of single crystals provides unambiguous stereochemical assignment .
Q. What reaction mechanisms underpin its synthesis?
- Grignard addition : Nucleophilic attack of the aryl magnesium bromide on the ketone intermediate forms a tertiary alcohol.
- NaBH reduction : Stereoselective reduction of imine intermediates retains the (R)-configuration at C1 .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
- Acidic conditions : Protonation of the amine stabilizes the hydrochloride salt but may promote bromine displacement in strongly acidic media.
- Basic conditions : Deprotonation can lead to freebase precipitation or racemization. Stability studies recommend pH 4–6 for aqueous solutions .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. MS)?
Q. What role does this compound play in pharmaceutical impurity profiling?
It is a key intermediate in sertraline synthesis. Impurities like (1RS,4SR)-diastereomers or des-bromo analogs are monitored using EP/PharmEur reference standards. Quantitative thresholds for genotoxic impurities (e.g., ≤ 1 ppm) require LC-MS/MS detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
